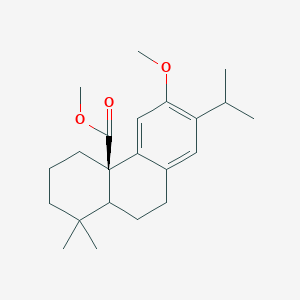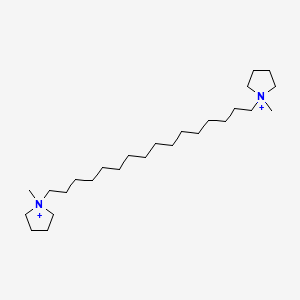
Lissoclibadin 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lissoclibadin 3 is a member of the class of thianthrenes that is thianthrene substituted by methoxy groups at positions 3, 4, 8 and 9, methylsulfanyl groups at positions 2 and 7 and 2-(dimethylamino)ethyl groups at positions 1 and 6. Isolated from the ascidian Lissoclinum badium, it exhibits cytotoxicity against human cancer cells. It has a role as a marine metabolite, an animal metabolite and an antineoplastic agent. It is a member of thianthrenes, an aryl sulfide, a tertiary amino compound and an aromatic ether.
Applications De Recherche Scientifique
Anticancer Potential
Lissoclibadin 3 has shown significant promise in cancer research. Studies reveal that Lissoclibadins, including Lissoclibadin 3, extracted from the ascidian Lissoclinum cf. badium, demonstrate potent inhibitory activity against various human cancer cell lines, such as colon, breast, renal, and lung cancers. Specifically, Lissoclibadin 3, a dimeric compound connected by two sulfide bonds, exhibited notable cytotoxicity against these cell lines, indicating its potential as an anticancer agent (Oda et al., 2007).
Modulation of Immune Response
Another intriguing aspect of Lissoclibadin 3's application is in the modulation of immune response. It has been observed that certain Lissoclibadins, including Lissoclibadin 3, can influence the production of IL-8, a key cytokine in immune response, in promyelocytic leukemia cell lines. This suggests a potential role in immunomodulation and further insights into the immune system's interaction with certain chemical compounds (Oda et al., 2006).
Structural and Chemical Insights
Research has also focused on the structural and chemical characterization of Lissoclibadin 3, along with other Lissoclibadins. These studies provide crucial insights into the molecular composition and properties of these compounds, laying the groundwork for further exploration of their biological activities and potential therapeutic applications (Nakazawa et al., 2007).
Propriétés
Nom du produit |
Lissoclibadin 3 |
|---|---|
Formule moléculaire |
C26H38N2O4S4 |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
2-[6-[2-(dimethylamino)ethyl]-3,4,8,9-tetramethoxy-2,7-bis(methylsulfanyl)thianthren-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H38N2O4S4/c1-27(2)13-11-15-21(33-9)17(29-5)19(31-7)25-23(15)35-26-20(32-8)18(30-6)22(34-10)16(24(26)36-25)12-14-28(3)4/h11-14H2,1-10H3 |
Clé InChI |
DDNBLGHDDGIIFX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)









